Cas no 97744-96-2 (sanchinoside-B1)

sanchinoside-B1 structure
sanchinoside-B1 structure
sanchinoside-B1
97744-96-2
C36H62O9
638.872092723846
2053293
102471598

sanchinoside-B1 Properties

Names and Identifiers

    • sanchinoside-B1
    • 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
    • 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
    • D
    • Sanchinoside B1
    • beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
    • DTXSID001141534
    • (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 97744-96-2
    • +Expand
    • SLPPUMWTJMNBCW-SZHHNJADSA-N
    • 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
    • C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C

Computed Properties

  • 638.43938355g/mol
  • 7
  • 9
  • 7
  • 638.43938355g/mol
  • 45
  • 1110
  • 0
  • 15
  • 0
  • 1
  • 0
  • 1
  • 4.2
  • 160Ų

Experimental Properties

  • Insuluble (2.3E-3 g/L) (25 ºC),
  • 1.23±0.1 g/cm3 (20 ºC 760 Torr),

sanchinoside-B1 Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Chengdu Biopurify Phytochemicals Ltd
BP5184-20mg
Pseudoginsenoside Rh1
97744-96-2 98%
20mg
$290 2023-09-19

sanchinoside-B1 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Acetic anhydride ,  Pyridine ;  10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ;  20 h, 4 °C
1.3 Reagents: Sodium hydroxide ;  pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  1,4-Dioxane ,  Water ;  5 h, 90 °C
1.5 pH 7
Reference
Process for preparation of pseudo-ginsenoside Rh2 and derivatives
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Synthetic Circuit 3

Reaction Conditions
Reference
Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes
Li, Manman; et al, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Methanol ;  4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Pyridine ;  24 h, rt
1.2 Solvents: Methanol ;  rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Methanol ;  4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  4 h, 90 °C
Reference
Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT
Ding, Hongda; et al, Chemistry of Natural Compounds, 2019, 55(1), 66-73

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  1,4-Dioxane ,  Water ;  5 h, pH 7.0, 90 °C
Reference
Pseudo-ginsenoside derivatives and preparation method
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; Yang, Min; Lu, Zhiqiang; Zhang, Jinqiang; Huang, Huilian; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Chen, Guangtong; et al, Journal of Natural Products, 2007, 70(7), 1203-1206

sanchinoside-B1 Raw materials

sanchinoside-B1 Preparation Products

sanchinoside-B1 Suppliers

CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97744-96-2)
WANG HONG XIA
18981717076
2355253619@qq.com
Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:97744-96-2)
HE DAN DAN
15928576055
sales@biopurify.com
BioBioPha
Audited Supplier Audited Supplier
(CAS:97744-96-2)
ZHENG JING LI
18788556290
sales@mail.biobiopha.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97744-96-2)
TANG SI LEI
15026964105
2881489226@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97744-96-2)
YANG YANG
13348961525
2851167780@qq.com

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